![molecular formula C5H3ClINO B1629142 5-Chloro-2-iodopyridin-3-OL CAS No. 188057-16-1](/img/structure/B1629142.png)
5-Chloro-2-iodopyridin-3-OL
Overview
Description
5-Chloro-2-iodopyridin-3-OL is a halogenated heterocycle with the empirical formula C5H3ClINO . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-iodopyridin-3-OL is 255.44 . The SMILES string representation is Oc1ncc(Cl)cc1I . The InChI code is 1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) .Scientific Research Applications
Synthesis of Pentasubstituted Pyridines
5-Chloro-2-iodopyridin-3-OL is valuable in synthesizing pentasubstituted pyridines, critical in medicinal chemistry research. Its utility as a building block for generating various functionalized pyridines is emphasized, as seen in the work by Wu et al. (2022), who demonstrated the synthesis of unique halogen-rich pyridines using halogen dance reactions (Wu et al., 2022).
Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines
Another notable application is the formation of iodo[1,3]dioxolo[4,5-c]pyridines. The transformation of 3-alkoxypyridin-4-ols into 5-iodo compounds, as discussed by Lechel et al. (2012), shows the versatility of halopyridines in generating structurally diverse compounds (Lechel et al., 2012).
Isomerization of Halopyridines
Schlosser and Bobbio (2002) described the basicity gradient-driven isomerization of halopyridines, demonstrating the conversion of 5-Chloro-2-iodopyridin-3-OL into various structurally related compounds. This process highlights its role in creating a manifold of structural possibilities (Schlosser & Bobbio, 2002).
Reductive Heck Coupling
The compound is also involved in the reductive Heck coupling process, as investigated by Cox and Malpass (1999), where it was used to synthesize epibatidine isomers (Cox & Malpass, 1999).
Palladium-Catalyzed Aminations
Maes et al. (2002) studied regioselective palladium-catalyzed aminations on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine, showing the compound's role in creating amine-functionalized pyridines (Maes et al., 2002).
Synthesis of Heterocyclic Compounds
Banks, Haszeldine, and Phillips (1977) highlighted its use in synthesizing heterocyclic polyfluoro-compounds, underscoring its importance in developing fluorinated heteroaromatics (Banks, Haszeldine, & Phillips, 1977).
Halogen Bonding in Crystal Packing
The compound also plays a role in the formation of halobismuthates with halogen bonding-assisted crystal packing, as explored by Gorokh et al. (2019) (Gorokh et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-iodopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDMQDFLOQJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627714 | |
Record name | 5-Chloro-2-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-iodopyridin-3-OL | |
CAS RN |
188057-16-1 | |
Record name | 5-Chloro-2-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-iodopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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